
2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one;perchloric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one;perchloric acid is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms The presence of perchloric acid as a counterion adds to its reactivity and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one typically involves the reaction of anthranilic acid with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in acetic acid, leading to the formation of the oxazinone ring . Another method involves the use of acetyl chloride and phenylacetyl chloride in the presence of an iridium catalyst, which provides good yields and broad substrate scope .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.
化学反应分析
Types of Reactions
2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
科学研究应用
2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the nature of the target molecule. For example, in medicinal applications, it may inhibit the activity of enzymes involved in disease progression .
相似化合物的比较
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Known for its antibacterial properties.
4H-Benzo[d][1,3]oxazin-4-one: Used in the synthesis of various pharmaceuticals.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A derivative used in the synthesis of complex organic molecules.
Uniqueness
2,6-Dimethyl-5-phenyl-1,3-oxazin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
属性
CAS 编号 |
63673-58-5 |
|---|---|
分子式 |
C12H12ClNO6 |
分子量 |
301.68 g/mol |
IUPAC 名称 |
2,6-dimethyl-5-phenyl-1,3-oxazin-4-one;perchloric acid |
InChI |
InChI=1S/C12H11NO2.ClHO4/c1-8-11(10-6-4-3-5-7-10)12(14)13-9(2)15-8;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5) |
InChI 键 |
OVOLKOFPXPMGMT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N=C(O1)C)C2=CC=CC=C2.OCl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


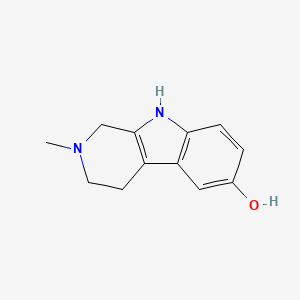
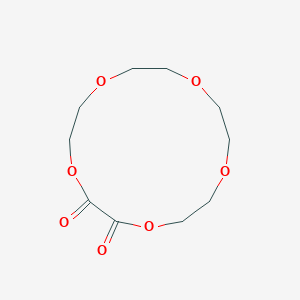
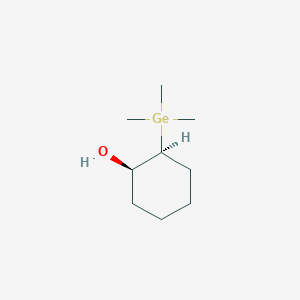
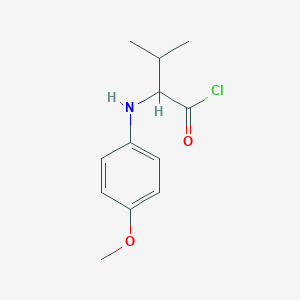
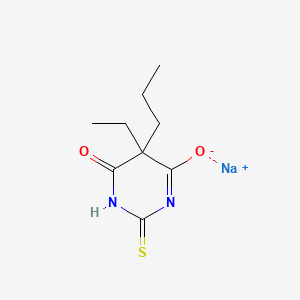
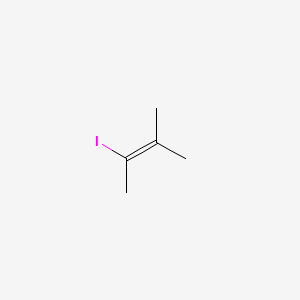
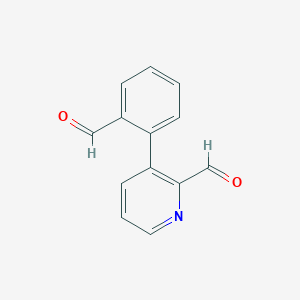

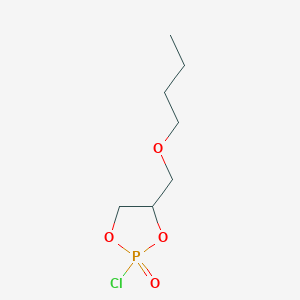
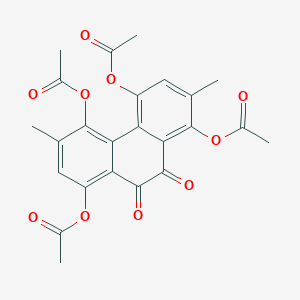
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)

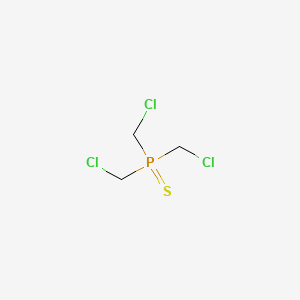
![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)
